molecular formula C26H35NO3 B14798190 2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine

2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine

Cat. No.: B14798190
M. Wt: 409.6 g/mol
InChI Key: HVPZPUMHEMTQEJ-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is a compound that combines two distinct chemical structures. . The second part, 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine, is a less common structure that may have unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation . The preparation of 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may involve the cyclization of appropriate precursors under specific conditions, although detailed synthetic routes are less documented.

Industrial Production Methods

Industrial production of ibuprofen involves a multi-step process that includes the Friedel-Crafts acylation, hydrolysis, and decarboxylation steps mentioned above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]propanoic acid is widely used in pharmaceutical research for its anti-inflammatory properties. It is also used in studies related to pain management, fever reduction, and inflammation control . The second part of the compound, 2-(2,6,7,8-tetrahydro-1H-cyclopentae

Mechanism of Action

2-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The mechanism of action for 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is less well understood but may involve interactions with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to its widespread use and well-documented efficacy as an NSAID. The combination with 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may offer novel therapeutic properties, although further research is needed to fully understand its potential .

Properties

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine

InChI

InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15)

InChI Key

HVPZPUMHEMTQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3

Origin of Product

United States

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